N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-2-26-18-12-24(15-6-3-13(21)4-7-15)23-19(18)20(25)22-14-5-8-16-17(11-14)28-10-9-27-16/h3-8,11-12H,2,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYYDHKIIQAYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the pyrazole ring and the fluorophenyl group. Common reagents used in these reactions include ethyl chloroformate, hydrazine hydrate, and fluorobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Industrial production also focuses on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Variations
The following table summarizes structural differences between the target compound and its analogs:
*Estimated based on structural analysis due to lack of explicit data in evidence.
Functional Implications of Substituents
- In contrast, the dimethylphenoxy group in compound 1005616-21-6 donates electrons via methyl substituents, altering binding affinity profiles.
- Lipophilicity : The ethoxy group (logP ~1.0) in the target compound increases membrane permeability compared to the polar diazenyl group in 898477-71-9 (logP ~2.5).
- Steric Bulk: Compound 1005616-21-6 incorporates a bulky phenoxy-methyl group, which may hinder binding to narrow active sites compared to the more compact ethoxy substituent in the target compound.
Hypothetical Bioactivity Profiles
- Target Compound : The benzodioxin-pyrazole scaffold resembles kinase inhibitors (e.g., JAK/STAT inhibitors), where the fluorophenyl group may interact with hydrophobic pockets .
- Compound 1005616-21-6 : The phenoxy-methyl group could enhance selectivity for enzymes with larger active sites, such as cytochrome P450 isoforms.
- Compound 898477-71-9 : The diazenyl-phenyl moiety may enable intercalation into DNA or interaction with heme-containing proteins.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various substituents to form the pyrazole structure. The process often utilizes techniques such as microwave-assisted synthesis and solvent-free conditions to enhance yield and purity.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to the benzodioxin structure. For instance, derivatives have shown promising activity against key enzymes involved in metabolic disorders:
- α-Glucosidase Inhibition : Compounds derived from 2,3-dihydrobenzodioxin structures have been screened for their ability to inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism. Inhibitory activities were noted to be significant, indicating potential applications in managing Type 2 diabetes mellitus (T2DM) .
- Acetylcholinesterase Inhibition : Some derivatives have also demonstrated inhibitory effects on acetylcholinesterase, suggesting potential benefits in treating Alzheimer's disease (AD) .
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to reduce inflammation in various models:
- In Vivo Studies : In carrageenan-induced edema models, compounds similar to this compound exhibited significant reductions in paw swelling compared to standard anti-inflammatory drugs like ibuprofen .
Antimicrobial Properties
The antimicrobial efficacy of related pyrazole compounds has been documented against various bacterial strains. For instance:
| Compound | Target Strain | Inhibition (%) |
|---|---|---|
| 4b | Bacillus subtilis | 98% |
| 4b | E. coli | 95% |
| 4b | Aspergillus niger | 90% |
These results indicate that the compound may possess significant antimicrobial properties .
Case Studies
Several studies have focused on the biological activity of pyrazole derivatives containing benzodioxin moieties:
- Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity using in vivo models. The most potent compounds showed up to 76% inhibition of inflammatory markers at specific dosages .
- Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
